2-Ethyl-1,3,4-oxadiazole

Übersicht

Beschreibung

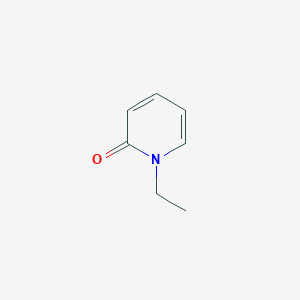

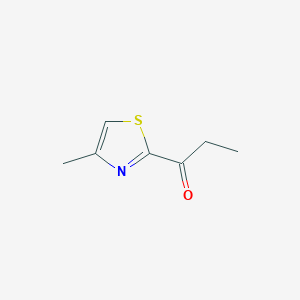

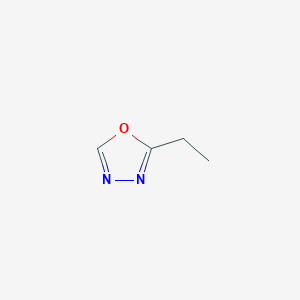

2-Ethyl-1,3,4-oxadiazole is a derivative of the 1,3,4-oxadiazole class of compounds . The 1,3,4-oxadiazole molecule is composed of a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . These compounds have been successfully used in various applications, including the treatment of diseases in humans and animals, and play an important role in modern agriculture .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles, including 2-Ethyl-1,3,4-oxadiazole, often involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . Another common protocol for the synthesis of these compounds is the intramolecular cyclization of N-acylhydrazones under oxidative conditions .

Molecular Structure Analysis

The molecular structure of 2-Ethyl-1,3,4-oxadiazole, like other 1,3,4-oxadiazoles, consists of a five-membered heterocyclic ring with two nitrogen atoms and one oxygen atom . The presence of these atoms in the ring structure allows for the formation of hydrogen bonds, making these compounds useful in various applications .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1,3,4-Oxadiazoles, including 2-Ethyl-1,3,4-oxadiazole, are essential building blocks in medicinal chemistry . They are incorporated in the molecules of several medicines, like fenadiazole, zibotentan, and tiodazosin . Many oxadiazole derivatives exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties .

Materials Science

1,3,4-Oxadiazoles have become promising scaffolds for materials science applications . They are used in OLEDs (Organic Light Emitting Diodes), membranes for high-pressure mixed-gas separation, corrosion inhibitors, optoelectronic devices, energetic materials, and metal ion sensors .

Agriculture

Compounds based on 1,3,4-oxadiazole can act as plant protection agents due to their herbicidal, insecticidal, and fungicidal activity . They play an important role in modern agriculture .

Anticonvulsant Activity

1,3,4-Oxadiazoles have been found to exhibit anticonvulsant activity . They can be used in the treatment of epilepsy and other conditions that cause seizures .

Antihypertensive Activity

1,3,4-Oxadiazoles also show antihypertensive properties . They can be used in the management of high blood pressure .

Anti HIV and Antidiabetic Properties

1,3,4-Oxadiazoles have been found to exhibit anti HIV and antidiabetic properties . They can be used in the treatment of HIV and diabetes .

Wirkmechanismus

Target of Action

They have been used in the treatment of various diseases in humans and animals, and play an important role in modern agriculture .

Mode of Action

Many oxadiazole derivatives exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties . The broadest spectrum of antibacterial activity was shown by a derivative of 5-ethyl-2-[2-(2-thienyl)ethenyl]- 1,3,4-oxadiazole .

Biochemical Pathways

It’s known that 1,3,4-oxadiazole derivatives can inhibit various enzymes that contribute to cancer cell proliferation .

Result of Action

Many 1,3,4-oxadiazole derivatives have shown promising results in the treatment of various diseases, including cancer .

Zukünftige Richtungen

The future directions for 2-Ethyl-1,3,4-oxadiazole and related compounds involve further exploration of their biological activities and potential applications in medicine and agriculture . There is also ongoing interest in developing new methods for synthesizing complex structures containing oxadiazole rings .

Eigenschaften

IUPAC Name |

2-ethyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c1-2-4-6-5-3-7-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHNLWBALDJWTTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589440 | |

| Record name | 2-Ethyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-1,3,4-oxadiazole | |

CAS RN |

13148-61-3 | |

| Record name | 2-Ethyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 2-ethyl-1,3,4-oxadiazole a potential DNMT inhibitor according to the research?

A: The research paper describes a virtual screening study conducted using the ZINC database to identify potential DNMT inhibitors. [] This approach utilizes computational methods to dock small molecules into the active site of a target protein, in this case, DNMT. Among the screened compounds, 2-ethyl-1,3,4-oxadiazole was identified as a potential inhibitor based on its predicted binding affinity to DNMT. [] It's important to note that this is a preliminary finding from a computational study and further experimental validation is necessary to confirm its actual inhibitory activity against DNMT.

Q2: What structural features of 2-ethyl-1,3,4-oxadiazole might be contributing to its predicted interaction with DNMT?

A: While the study does not explicitly detail the interaction mechanism, it highlights that most of the top-ranked DNMT inhibitors, including 2-ethyl-1,3,4-oxadiazole, contained 5-membered rings within their structures. [] These ring systems often play a crucial role in binding to the active sites of enzymes. Further research involving molecular dynamics simulations and structural analysis of the 2-ethyl-1,3,4-oxadiazole-DNMT complex could provide more detailed insights into the specific interactions responsible for its predicted inhibitory activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.